Structural and Physicochemical Differentiation: N-(2-methylbenzyl)-2-phenoxypropanamide vs. Unsubstituted 2-Phenoxypropanamide
A fundamental differentiation lies in the physicochemical properties conferred by the N-(2-methylbenzyl) substitution. Compared to the core scaffold, 2-phenoxypropanamide, the target compound exhibits a substantially higher molecular weight and calculated lipophilicity. This is a direct consequence of the added 2-methylbenzyl group, which is absent in simpler analogs like 2-phenoxypropanamide [1]. While no direct comparative activity data exists, these altered properties are known to impact membrane permeability and target engagement .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 269.34 g/mol |
| Comparator Or Baseline | 2-Phenoxypropanamide: 165.19 g/mol |
| Quantified Difference | +104.15 g/mol (+63%) |
| Conditions | Calculated property |
Why This Matters
The substantial increase in molecular weight and lipophilicity indicates that this compound will have markedly different physical properties, including solubility and membrane permeability, compared to its simpler analogs, which is critical for applications requiring specific bioavailability or formulation characteristics.
- [1] PubChem. (n.d.). 2-Phenoxypropanamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
